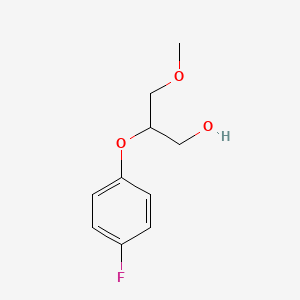
2-(4-Fluorophenoxy)-3-methoxy-propan-1-ol
Cat. No. B8279569
M. Wt: 200.21 g/mol
InChI Key: INIITJYOOWWWNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08575352B2
Procedure details


Dissolve 2-(4-fluorophenoxy)propane-1,3-diol (186 mg, 0.99 mmol) in THF (5 mL), and add sodium hydride (60% dispersion in mineral oil, 24 mg, 1 mmol). Stir the mixture for 30 minutes at ambient temperature then add iodomethane (0.4 mL, 4.09 mmol). Stir the reaction at ambient temperature for 16 hours. Remove the solvents under reduced pressure and add water to the residue. Extract with EtOAc three times; collect the EtOAc extracts; dry; and remove the solvents under reduced pressure. Purify the residue via prep-TLC using 1:1 EtOAc:petroleum ether, to give the title compound (50 mg, 31.0%). 1H NMR (300 MHz, CDCl3) δ 7.0 (m, 4H), 4.2-4.5 (m, 2H), 3.8 (m, 2H), 3.55 (m, 1H), 3.35 (m, 2H), 2.35 (bs, 1H), 2.0 (s, 3H).
Name
2-(4-fluorophenoxy)propane-1,3-diol
Quantity
186 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:13]=[CH:12][C:5]([O:6][CH:7]([CH2:10][OH:11])[CH2:8][OH:9])=[CH:4][CH:3]=1.[H-].[Na+].I[CH3:17]>C1COCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][CH:7]([CH2:10][O:11][CH3:17])[CH2:8][OH:9])=[CH:12][CH:13]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
2-(4-fluorophenoxy)propane-1,3-diol
|
|
Quantity
|
186 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(OC(CO)CO)C=C1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
24 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir the mixture for 30 minutes at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stir
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction at ambient temperature for 16 hours
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Remove the solvents under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
add water to the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract with EtOAc three times
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collect the EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dry
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
and remove the solvents under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purify the residue
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(OC(CO)COC)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 50 mg | |
| YIELD: PERCENTYIELD | 31% | |
| YIELD: CALCULATEDPERCENTYIELD | 25.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

